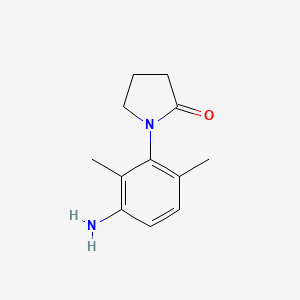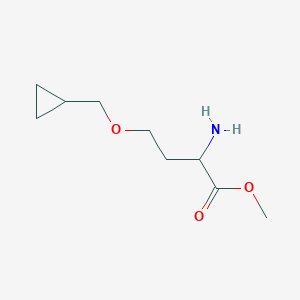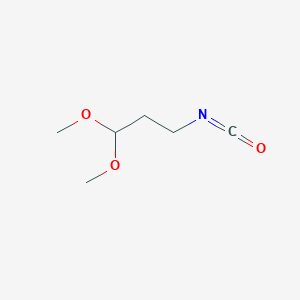
3-Isocyanato-1,1-dimethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-1,1-dimethoxypropane is an organic compound characterized by the presence of an isocyanate group (N=C=O) and two methoxy groups (OCH3) attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-1,1-dimethoxypropane typically involves the reaction of 1,1-dimethoxypropane with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Applications De Recherche Scientifique
3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Isophorone diisocyanate: Used in the synthesis of high-performance coatings and elastomers.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams.
Uniqueness
3-Isocyanato-1,1-dimethoxypropane is unique due to the presence of both an isocyanate group and two methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1211507-34-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-isocyanato-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
Clé InChI |
YWIVKPPTFNUTAG-UHFFFAOYSA-N |
SMILES canonique |
COC(CCN=C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


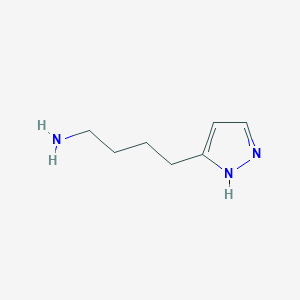
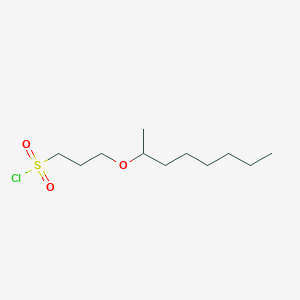
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)


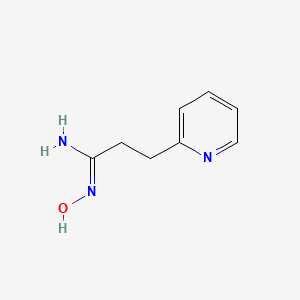

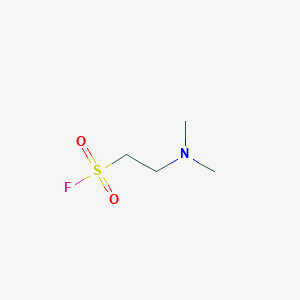
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)


